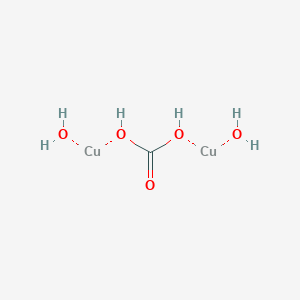
Malachite (Cu2(CO3)(OH)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malachite (Cu2(CO3)(OH)2) is a green mineral that is commonly used in jewelry and decorative art. However, it also has significant scientific research applications due to its unique properties. In
Mécanisme D'action
The mechanism of action of malachite is not fully understood. However, it is believed that the copper ions in malachite may play a role in its antimicrobial properties. The green color of malachite is due to the presence of copper ions, which can act as a catalyst in chemical reactions.
Biochemical and Physiological Effects:
Malachite has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, malachite has been found to have antimicrobial properties, which can help to fight against bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using malachite in lab experiments is its unique properties, which can make it useful in a variety of research areas. Additionally, malachite is relatively inexpensive and easy to obtain, making it a popular choice for many researchers. However, there are also limitations to using malachite in lab experiments. For example, malachite may not be suitable for certain types of experiments due to its chemical properties.
Orientations Futures
There are many potential future directions for malachite research. One area of interest is the use of malachite in medicine, particularly for its antimicrobial and antioxidant properties. Additionally, malachite may have potential applications in the field of catalysis, as well as in the development of new electronic devices. Further research is needed to fully understand the potential applications of malachite in these areas.
Méthodes De Synthèse
Malachite can be synthesized through a process called precipitation. This involves mixing copper sulfate with sodium carbonate in water, which results in the formation of malachite crystals. Other methods of synthesis include hydrothermal synthesis and solvothermal synthesis.
Applications De Recherche Scientifique
Malachite has been studied extensively in various scientific fields due to its unique chemical and physical properties. It has been used as a catalyst in chemical reactions, as a pigment in art, and as a material for electronic devices. Additionally, malachite has been studied for its potential use in medicine due to its antimicrobial and antioxidant properties.
Propriétés
Numéro CAS |
1319-53-5 |
|---|---|
Nom du produit |
Malachite (Cu2(CO3)(OH)2) |
Formule moléculaire |
CH6Cu2O5 |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
carbonic acid;copper;dihydrate |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2 |
Clé InChI |
CKOFTLIGGWQUIB-UHFFFAOYSA-N |
SMILES |
C(=O)(O)O.O.O.[Cu].[Cu] |
SMILES canonique |
C(=O)(O)O.O.O.[Cu].[Cu] |
Autres numéros CAS |
12069-69-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
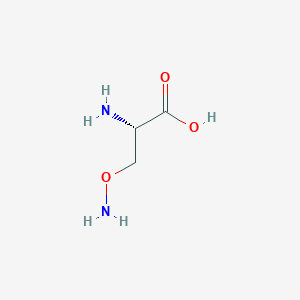
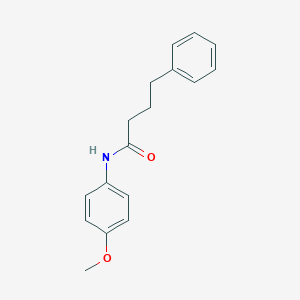
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
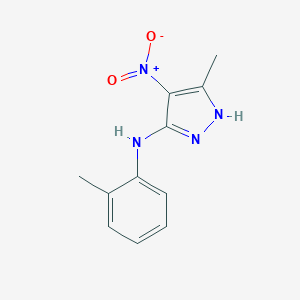
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
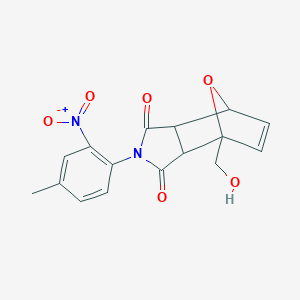
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)